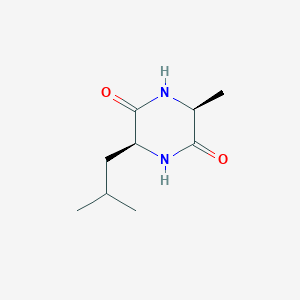

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Description

Historical Background and Discovery

The historical development of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione knowledge traces back to the broader discovery and characterization of diketopiperazine compounds in the mid-20th century. The parent compound 2,5-diketopiperazine was first characterized by X-ray crystallography in 1938, representing the first compound containing a peptide bond to be analyzed using this technique. This landmark achievement established the foundation for understanding the structural properties of cyclic dipeptides and their derivatives.

The specific compound (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione was initially identified as a natural product found in fungi and bacteria, where it occurs as part of the complex metabolic processes these organisms employ for survival and communication. Early research focused on isolating and characterizing this compound from various microbial sources, particularly from Streptomyces species and other actinomycetes. The compound's biological significance became apparent when researchers observed its antiviral properties and ability to influence plant defense mechanisms.

The systematic study of this compound gained momentum in recent decades as advanced analytical techniques allowed for more precise structural determination and biological activity assessment. Research teams have successfully isolated the compound from various bacterial strains, including Bacillus vallismortis and Lactobacillus plantarum, demonstrating its widespread occurrence in microbial ecosystems. These discoveries have established the compound as an important member of the cyclic dipeptide family with significant biotechnological potential.

Chemical Identity and Nomenclature

The chemical identity of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is defined by its complex nomenclature system that reflects both its structural characteristics and stereochemical properties. The compound possesses the Chemical Abstracts Service registry number 24676-83-3 and carries multiple systematic names that describe its molecular architecture.

The International Union of Pure and Applied Chemistry name for this compound is (3S,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione, which precisely describes the stereochemical configuration at positions 3 and 6 of the piperazine ring. Alternative nomenclature includes 2,5-Piperazinedione, 3-methyl-6-(2-methylpropyl)-, (3S,6S)-, which follows the piperazinedione naming convention.

The compound is commonly referred to by several synonymous names in scientific literature, including cyclo(L-alanyl-L-leucyl), cyclo(Ala-Leu), and cyclo(L-Ala-L-Leu). These names reflect the compound's origin as a cyclized dipeptide formed from the condensation of L-alanine and L-leucine amino acids. The molecular formula C₉H₁₆N₂O₂ indicates the presence of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, with a molecular weight of 184.24 grams per mole.

The structural complexity of this compound includes specific stereochemical designations that are crucial for its biological activity. The (3S,6S) configuration indicates the spatial arrangement of substituents around the piperazine ring, which directly influences the compound's interaction with biological targets and its overall pharmacological properties.

Relevance in Contemporary Chemical Research

The contemporary relevance of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione in chemical research stems from its multifaceted biological activities and potential therapeutic applications. Current research has demonstrated that this compound exhibits significant antiviral properties, particularly against vaccinia virus, where it shows virustatic activity in infected mice. These findings have positioned the compound as a candidate for antiviral drug development, especially given the ongoing need for novel therapeutic agents against viral infections.

Recent investigations have revealed the compound's remarkable ability to induce disease resistance in plant systems, particularly in Arabidopsis thaliana against Pseudomonas syringae infection. This activity operates through the acceleration of jasmonate-related signaling pathways during infection, suggesting a sophisticated mechanism of action that involves plant defense hormone networks. The compound's role in plant immunity has opened new avenues for agricultural biotechnology applications, where it could serve as a natural biocontrol agent.

The compound has also demonstrated notable antifouling activity against the fouling diatom Navicula annexa, indicating potential applications in marine biotechnology and anti-biofouling strategies. This property is particularly valuable for developing environmentally friendly solutions to prevent biofouling on ship hulls and marine installations, addressing a significant economic and environmental challenge in maritime industries.

Contemporary research has also focused on the compound's mechanism of action at the molecular level. Studies have shown that the compound requires specific plant defense-related proteins, including phytoalexin deficient4, salicylic acid induction deficient2, and nonexpressor of pathogenesis-related proteins1, to effectively induce disease resistance. This mechanistic understanding has provided insights into how cyclic dipeptides can modulate complex biological signaling networks.

The compound's integration into modern pharmaceutical research is evidenced by its inclusion in commercial research chemical catalogs and its availability for scientific investigation. Research institutions and pharmaceutical companies are actively investigating its potential as a lead compound for drug development, particularly in the areas of antiviral and immunomodulatory therapeutics.

Overview of Diketopiperazine Derivatives in Science

Diketopiperazine derivatives, including (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, represent one of the most significant classes of bioactive natural products in contemporary chemical science. These compounds, also known as dioxopiperazines or piperazinediones, constitute the smallest known class of cyclic peptides and are characterized by their six-membered ring structure containing two amide linkages.

The scientific importance of diketopiperazine derivatives is underscored by their widespread occurrence in nature, with an estimated 90% of gram-negative bacteria capable of synthesizing these molecules. This prevalence suggests fundamental biological roles that have been conserved throughout evolution, making these compounds particularly attractive targets for drug discovery and biotechnological applications.

Diketopiperazines exhibit an extraordinary range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The molecule glionitrin, for example, has demonstrated remarkable efficacy against methicillin-resistant Staphylococcus aureus and multiple human cancer cell lines, illustrating the therapeutic potential of this compound class. These diverse activities have made diketopiperazines valuable scaffolds for medicinal chemistry, where their rigid, conformationally constrained structures provide ideal templates for drug design.

The structural diversity within the diketopiperazine family is remarkable, with three possible regioisomers differing in the locations of carbonyl groups. The 2,5-diketopiperazines, which include (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, have attracted the greatest scientific interest due to their prevalence in biologically active natural products. These compounds are often obtainable through the condensation of two α-amino acids, providing a direct link between protein metabolism and secondary metabolite production.

| Diketopiperazine Type | Structural Origin | Biological Significance | Examples |

|---|---|---|---|

| 2,5-Diketopiperazines | Cyclodipeptides from α-amino acids | Highest biological activity | (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione |

| 2,6-Diketopiperazines | Cyclized imide derivatives | Moderate biological activity | Iminodiacetic acid derivatives |

| Oxamide derivatives | Ethylenediamine condensation | Limited biological activity | Simple ethylenediamine products |

Contemporary research in diketopiperazine chemistry has revealed significant stereochemical preferences in biologically active compounds. Studies have shown that DD-stereoisomers tend to display stronger antibiotic capabilities compared to other stereochemical arrangements. Additionally, natural diketopiperazines containing proline are significantly overrepresented among biologically active compounds, suggesting that specific structural features confer enhanced biological activity.

The therapeutic potential of diketopiperazines has been realized in several clinically approved drugs, including tadalafil for erectile dysfunction, retosiban for preterm labor, and several experimental cancer therapeutics. These successes have validated the diketopiperazine scaffold as a privileged structure in drug discovery, leading to increased research investment in this compound class.

Recent advances in synthetic chemistry have enabled the efficient preparation of diketopiperazine derivatives through various methodologies, including amide bond formation, N-alkylation, and C-acylation approaches. The development of high-throughput synthesis and screening methods has accelerated the discovery of new bioactive diketopiperazines, with solid-phase extraction techniques proving particularly valuable for isolating these compounds from complex biological matrices.

The role of diketopiperazines in bacterial communication and quorum sensing has emerged as another important area of research. These compounds can serve as signaling molecules that regulate gene expression in pathogenic bacteria, offering potential strategies for combating bacterial infections through interference with communication networks rather than direct antimicrobial action.

Properties

IUPAC Name |

(3S,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551806 | |

| Record name | (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24676-83-3 | |

| Record name | (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S)-3-isobutyl-6-methylpiperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Linear Dipeptide Precursor Preparation

The linear dipeptide L-alanyl-L-leucine serves as the primary precursor. Protection of the N-terminal amine (e.g., using tert-butoxycarbonyl, Boc) and C-terminal carboxyl (e.g., methyl ester) groups is critical to prevent undesired side reactions. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between L-alanine and L-leucine derivatives.

Cyclization to Diketopiperazine

Deprotection of the linear dipeptide under acidic conditions (e.g., trifluoroacetic acid) followed by thermal or base-induced cyclization yields the target DKP. A study by Brunel et al. demonstrated that cyclative release using 20% piperidine in dimethylformamide (DMF) at 60°C achieves a 72% yield while preserving the (3S,6S) configuration.

Table 1: Solution-Phase Synthesis Parameters

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Agent | EDC/HOBt | 85 | 90 |

| Cyclization Temperature | 60°C | 72 | 95 |

| Deprotection Agent | Trifluoroacetic acid | 98 | 99 |

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Cyclization

Solid-phase methodologies offer advantages in purity and scalability, particularly for N-methylated derivatives. Florent et al. developed a protocol where Boc-protected L-alanine is anchored to Wang resin, followed by sequential coupling with N-methyl-L-leucine.

Key Steps in SPPS

-

Resin Loading : Wang resin functionalized with hydroxymethyl groups is used to anchor the first amino acid.

-

N-Methylation : Selective N-methylation of the leucine residue is performed using iodomethane in the presence of diisopropylethylamine (DIPEA).

-

Cyclative Cleavage : Treatment with 20% piperidine in DMF simultaneously cleaves the peptide from the resin and induces cyclization, achieving a 68% isolated yield.

Table 2: SPPS Efficiency Metrics

| Resin Type | N-Methylation Efficiency (%) | Cyclization Yield (%) |

|---|---|---|

| Wang | 92 | 68 |

| Rink Amide | 88 | 65 |

Biosynthetic Pathways in Natural Sources

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has been isolated from Streptomyces anulatus and Portulaca oleracea, suggesting enzymatic cyclization of linear peptides as a biosynthetic route.

Enzymatic Cyclization Mechanisms

Nonribosomal peptide synthetases (NRPSs) in Streptomyces spp. catalyze the formation of DKPs through thioester-dependent cyclization. A 2025 study identified a novel DKP synthase in S. anulatus that converts L-alanyl-L-leucine to the target compound with >99% enantiomeric excess.

Extraction and Purification

-

Fermentation : Streptomyces cultures are incubated in malt extract broth (pH 7.2) at 28°C for 96 hours.

-

Chromatography : Bioactivity-guided fractionation using reversed-phase HPLC (C18 column, acetonitrile/water gradient) isolates the DKP at 12.3 mg/L yield.

Thermally Activated Cyclization in the Condensed Phase

Recent advances highlight the role of temperature in promoting diketopiperazine formation. Infrared spectroscopy and ab initio simulations confirm that heating L-alanyl-L-leucine at 120°C in aqueous solution induces irreversible cyclization via a water-catalyzed mechanism.

Key Findings :

-

Solvent Effects : Aqueous environments enhance reaction rates by stabilizing the transition state through hydrogen bonding.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Solution-Phase | 72 | High | Moderate |

| Solid-Phase | 68 | Moderate | High |

| Biosynthetic | 12.3 mg/L | Very High | Low |

| Thermal Cyclization | 55 | Low | High |

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

Substitution: The compound can participate in substitution reactions where one or more substituents on the piperazine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced piperazine derivatives. Substitution reactions can result in a variety of substituted piperazine compounds.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced piperazine derivatives |

| Substitution | Alkyl halides | Substituted piperazine compounds |

Biology

Research indicates that (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione exhibits potential antimicrobial and antifungal properties . Studies have shown its effectiveness against various pathogens, making it a candidate for further biological investigations.

Medicine

The compound is being explored for its therapeutic potential in drug development:

- Mechanism of Action: It may interact with specific enzymes or receptors, modulating their activity and leading to various biological responses.

- Case Study Example: Preliminary studies have indicated that derivatives of this compound possess significant anti-inflammatory properties, suggesting potential use in treating chronic inflammatory diseases.

Industry

In industrial applications, (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is utilized in the production of various chemical intermediates. Its unique properties make it valuable in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

- (3S,6S)-3-Ethyl-3,6-dimethyl-1-(2-methylpropyl)piperazine-2,5-dione

- (3S,6S)-3-Methyl-6-(2-ethylpropyl)piperazine-2,5-dione

Uniqueness

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a piperazine derivative notable for its unique stereochemistry and potential biological activities. This compound features a piperazine ring with two carbonyl groups, making it a member of the piperazine-2,5-dione class. The structural characteristics of this compound suggest significant implications for its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is C₉H₁₆N₂O₂. Its structure includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Carbonyl groups : Present at positions 2 and 5, contributing to its reactivity.

- Substituents : A methyl group at position 3 and a branched alkyl group (2-methylpropyl) at position 6.

This configuration influences both its pharmacological properties and its interactions with biological targets.

Biological Activity

Research indicates that (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione exhibits various biological activities, particularly in the context of cancer treatment. Key findings include:

-

Anticancer Properties :

- Studies have shown that derivatives of piperazine-2,5-dione, including (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, demonstrate significant growth inhibition against several cancer cell lines. For instance, compounds derived from this scaffold have shown efficacy against pancreatic cancer cell lines such as AsPC-1 and SW1990 .

- The compound has been observed to induce apoptosis in these cell lines by modulating key oncogenic pathways. Specifically, it was found to decrease the phosphorylation of ERK and AKT proteins while increasing levels of cleaved PARP, indicating a mechanism involving apoptotic pathways .

- Mechanism of Action :

Synthesis and Derivatives

The synthesis of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione typically involves multi-step organic reactions. Common methods include:

- Cyclization reactions : Often utilizing N-substituted amino acids as precursors.

- Modification routes : Allowing for the creation of various derivatives tailored for specific applications in drug development .

Case Studies

Several case studies highlight the compound's potential:

- Growth Inhibition Study :

- Apoptosis Induction :

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | Similar piperazine structure | Anticancer activity against various cell lines |

| (3S,6S)-3-Ethyl-3,6-dimethyl-piperazine-2,5-dione | Different substituents on piperazine | Varying efficacy in anticancer assays |

| (3S,6S)-3-Methyl-6-(2-ethylpropyl)piperazine-2,5-dione | Altered alkyl substituent | Potentially different pharmacological profiles |

Q & A

Q. Q1. What are the established synthetic routes for (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, and what methodological considerations are critical for stereochemical purity?

Answer: The compound is typically synthesized via cyclocondensation of chiral amino acid precursors or alkylation of piperazine-2,5-dione scaffolds. A common approach involves:

Chiral precursor condensation : Reacting L-valine derivatives under dehydrating conditions (e.g., HCl/ethanol reflux) to form the diketopiperazine core.

Stereoselective alkylation : Introducing the 2-methylpropyl group via nucleophilic substitution, ensuring retention of (3S,6S) configuration using chiral catalysts (e.g., Pd-based catalysts) .

Key considerations :

Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

Answer: A multi-technique approach is essential:

- NMR spectroscopy : 1H/13C NMR to resolve methyl and isopropyl group configurations (e.g., δ 1.0–1.5 ppm for diastereotopic methyl protons) .

- X-ray crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., CCDC deposition number for cross-validation) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 228.147 for [M+H]+) .

Q. Q3. What safety protocols are recommended for handling (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione in laboratory settings?

Answer:

- Storage : Keep in inert atmosphere (argon) at –20°C to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid heat sources (decomposition observed at >150°C) .

- Emergency measures : For skin contact, wash with 10% aqueous ethanol; for inhalation, administer oxygen therapy .

Advanced Research: Mechanistic and Applied Studies

Q. Q4. How can researchers resolve contradictions in stereochemical data obtained from different analytical methods (e.g., NMR vs. X-ray)?

Answer: Contradictions often arise from dynamic conformational changes or solvent effects. Mitigation strategies include:

Variable-temperature NMR : Identify rotameric equilibria (e.g., coalescence temperature analysis).

Computational modeling : Compare DFT-optimized structures with experimental data (e.g., Gaussian09 at B3LYP/6-31G* level) .

Cross-validation : Use vibrational circular dichroism (VCD) to corroborate X-ray findings .

Q. Q5. What experimental designs are suitable for studying the environmental fate of this compound in ecological risk assessments?

Answer: Adopt a tiered approach:

Laboratory studies :

- Hydrolysis kinetics : Assess stability at pH 3–9 (half-life >100 days at pH 7, 25°C) .

- Photodegradation : Use UV irradiation (λ = 254 nm) to quantify degradation products via LC-MS.

Field studies :

- Soil adsorption : Measure Koc (logP = 1.8 suggests moderate mobility) .

Q. Q6. How can in silico methods predict the biological activity or toxicity of this compound?

Answer:

Q. Q7. What strategies are effective for elucidating the mechanism of action in biochemical studies?

Answer:

Isotopic labeling : Synthesize 13C/15N-labeled analogs for tracking metabolic incorporation .

Kinetic assays : Measure enzyme inhibition (e.g., IC50 via fluorescence polarization).

Structural analogs : Compare activity of (3R,6R) vs. (3S,6S) isomers to infer stereospecificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.